Titanium(1+), chloro-
CAS No.: 21879-29-8
Cat. No.: VC20661955
Molecular Formula: ClTi+
Molecular Weight: 83.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21879-29-8 |
|---|---|
| Molecular Formula | ClTi+ |
| Molecular Weight | 83.32 g/mol |
| IUPAC Name | chlorotitanium(1+) |
| Standard InChI | InChI=1S/ClH.Ti/h1H;/q;+2/p-1 |
| Standard InChI Key | ZNFNVLRXFXNGOK-UHFFFAOYSA-M |
| Canonical SMILES | Cl[Ti+] |
Introduction
Titanium typically exhibits oxidation states of +3 and +4 in its chloride compounds, as seen in TiCl₃ (titanium(III) chloride) and TiCl₄ (titanium tetrachloride) . The +1 oxidation state is exceptionally rare due to titanium’s strong thermodynamic preference for higher valencies. Hypothetical TiCl or polynuclear species like [Ti₂Cl₂]²⁺ would require stabilization through strong π-donor ligands or low-temperature environments.
The electronic configuration of Ti⁺ ([Ar] 3d³ 4s⁰) renders it highly reducing, limiting its persistence in standard conditions. In contrast, Ti³⁺ ([Ar] 3d¹) and Ti⁴⁺ ([Ar]) are stabilized by ligand field effects and oxidative environments . No crystallographically characterized titanium(I) chloro compounds are reported in the provided sources, suggesting significant synthetic challenges.
Synthetic Approaches and Experimental Challenges
Reduction of Higher Oxidation State Precursors
Efforts to synthesize titanium(I) species often involve reducing TiCl₃ or TiCl₄ with strong reductants. For example, TiCl₃ reacts with metallic reducing agents like aluminum or magnesium, but these reactions typically yield Ti⁰ or Ti²⁺ intermediates rather than Ti⁺ . The disproportionation reaction:
highlights the instability of lower-valent titanium chlorides .
Electrochemical Methods
Structural and Spectroscopic Insights
While direct data on titanium(I) chloro complexes are absent, related bimetallic titanium compounds offer indirect clues. For instance, Ti₂(μ-O)(μ-O₂CPh)₂Cl₄·2L features Ti–Ti interactions with a bond distance of 2.91 Å, stabilized by bridging oxo and carboxylate ligands . Such structures suggest that polynuclear frameworks might stabilize low-valent titanium, but analogous chloro-bridged Ti⁺ systems remain hypothetical.
Challenges and Future Directions
The primary barriers to characterizing titanium(I) chloro complexes include:
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Thermodynamic instability: Ti⁺ readily disproportionates or oxidizes.
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Ligand limitations: Chloride’s weak field strength fails to stabilize low-valent titanium.
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Detection methods: Conventional ESR or magnetic measurements struggle to distinguish Ti⁺ from Ti³⁺ in dynamic systems.
Future research could explore:
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Strong-field ligands: Phosphines or N-heterocyclic carbenes to stabilize Ti⁺.
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Cryogenic synthesis: Matrix isolation techniques at <50 K to trap transient species.
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Computational modeling: DFT studies to predict viable geometries and reaction pathways.
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